molecular formula C5H10Cl2N4O2 B2638881 2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride CAS No. 2260931-22-2

2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride

Cat. No. B2638881
CAS RN: 2260931-22-2
M. Wt: 229.06
InChI Key: CPEQZKDSNCSPPL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring structure . These compounds are often used in pharmaceuticals and have been studied for their potential anticancer properties .


Synthesis Analysis

Synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been achieved using starting materials like succinic anhydride and aminoguanidine hydrochloride . The specific synthesis pathway can depend on the nucleophilicity of the amines used .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate good thermal stability and reasonable impact sensitivities .

Scientific Research Applications

Synthesis and Structural Analysis

  • Rearrangement Synthesis : A study by Chernyshev et al. (2010) discusses the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid through a reaction involving aminoguanidine and succinic acid. This process includes a rearrangement in the 2,5-dioxopyrrolidine series and reveals the compound's existence in unionized and zwitterionic forms.

Medicinal Chemistry and Antiproliferative Activity

  • Pt(II)-Complexes with Antiproliferative Activity : Research by Riccardi et al. (2019) on the synthesis of novel Pt(II)-complexes with an L-alanyl-based ligand, which includes a substituted triazolyl-thione group. These complexes show moderate cytotoxic activity against cancer cells and a marked ability to bind DNA.

Anticancer Activity

  • S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives : A study by Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. These compounds showed significant in vitro anticancer activities against various cancer cell lines.

Diagnostic Imaging

  • Positron Emission Tomography (PET) Imaging : McConathy et al. (2010) developed radiolabeled enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging in PET. The study showed that one enantiomer provided higher tumor uptake and tumor to brain ratios, indicating promising PET properties for brain tumor diagnostics.

Antimicrobial Activities

  • 1,2,4-Triazole Derivatives as Antimicrobial Agents : Bektaş et al. (2007) conducted a study on synthesizing novel 1,2,4-triazole derivatives with potential antimicrobial activities. These derivatives were found to possess good or moderate activities against various microorganisms.

Synthesis and Structural Characterization

  • Esterification Reaction and Structural Analysis : Yan Shuang-hu (2014) reported the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, confirming its structure through various diffraction and spectroscopic methods.

Future Directions

The future directions for research into similar compounds include the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.2ClH/c6-3(5(10)11)1-4-7-2-8-9-4;;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEQZKDSNCSPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride

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